![molecular formula C14H19NO2 B2402618 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol CAS No. 1782382-61-9](/img/structure/B2402618.png)
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol
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Overview
Description
Indole derivatives are a significant class of heterocyclic compounds that play a crucial role in cell biology . They are found in many natural products and drugs, and their application as biologically active compounds for the treatment of various health conditions has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community due to their biological significance . Various methods have been developed for the synthesis of indole derivatives, highlighting their importance in the construction of alkaloids .Molecular Structure Analysis
Indole is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. The indole moiety is prevalent in many biologically active molecules, including certain alkaloids .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, thanks to the reactivity of the indole ring. The type of reactions and the products formed can vary widely depending on the specific indole derivative and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, they can range from crystalline solids to liquids, and their solubility in various solvents can also vary .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also have anti-inflammatory activities . Chalcones of indole were found to be effective against carrageenan-induced edema in albino rats .
Anticancer Activity
The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . They show various biologically vital properties .
Antimicrobial Activity
Indole derivatives possess antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been synthesized and evaluated in vitro as new classes of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . This makes them a potential source for the development of new antimalarial drugs .
Safety And Hazards
Future Directions
Given the wide range of biological activities exhibited by indole derivatives, there is significant interest in further exploring their potential for the development of new therapeutic agents . This includes the synthesis of new indole derivatives, the investigation of their biological activities, and the development of more effective and safer drugs based on indole derivatives .
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(6-9-17-10-7-14)11-15-8-5-12-3-1-2-4-13(12)15/h1-4,16H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSAEIWFQBLVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3(CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol |
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